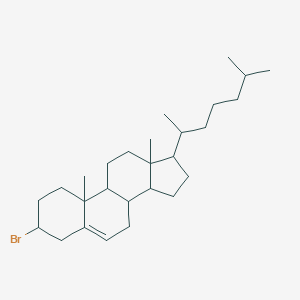

Cholesteryl bromide

Description

Properties

IUPAC Name |

3-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45Br/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGNJZPWVRVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862098 | |

| Record name | 3-Bromocholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-91-6 | |

| Record name | Cholest-5-ene, 3-bromo-, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl bromide can be synthesized through the bromination of cholesterol. The reaction typically involves the addition of bromine to cholesterol in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, may be employed to optimize the production process.

Chemical Reactions Analysis

Reaction Outcomes:

| Reaction Type | Conditions | Major Product | Minor Product |

|---|---|---|---|

| Substitution | CBr₄/PPh₃, RT | 3β-Bromocholest-5-ene (retention) | Cholesta-3,5-diene (elimination) |

| Bromine Addition* | Br₂ in MTBE | Cholesteryl dibromide | N/A |

*Addition occurs under non-Appel conditions (e.g., Br₂ in methyl tert-butyl ether) .

Azidolysis: Stereospecific Substitution

Treatment of 3β-bromocholest-5-ene with sodium azide (NaN₃) in DMF at 90–100°C results in Walden inversion (Sₙ2 mechanism), yielding 3α-azidocholest-5-ene as the primary product. Minor β-epimer formation (~15%) suggests partial competing Sₙ1 pathways .

Key Data:

| Parameter | Value |

|---|---|

| Yield of 3α-azido | ~85% (crystallographically confirmed) |

| Reaction Time | 6–8 hours |

| Stereochemical Purity | 85:15 (α:β) |

Mechanistic Deviations in Substitution Reactions

The stereochemical outcome of the Appel reaction (retention) contrasts with standard Sₙ2 mechanisms due to:

-

Cyclopropyl carbocation stabilization via Δ⁵ π-electron participation (Figure 1) .

-

Steric hindrance from the steroid skeleton, limiting nucleophile accessibility to the β-face .

Intermediate Analysis:

| Intermediate | Role in Mechanism | Evidence (X-ray/NMR) |

|---|---|---|

| Cyclopropyl cation | Stabilizes transition state | Chemical shift of H3 (δ 4.6 ppm) |

| Triphenylphosphine oxide | Leaving group | Isolated byproduct (~90% yield) |

Elimination Pathways

Competing elimination under Appel conditions produces cholesta-3,5-diene via deprotonation at C2 by bromide. This pathway is minor (<20% yield) compared to substitution .

Comparative Yields:

| Reaction Pathway | Yield (%) | Conditions |

|---|---|---|

| Substitution (3β-Br) | 60–70 | CBr₄/PPh₃, RT |

| Elimination (diene) | 15–20 | CBr₄/PPh₃, RT |

Additional Functionalization

Cholesteryl bromide serves as a precursor for further derivatization:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes yields triazole-linked conjugates .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the bromide back to cholesterol (3β-hydroxycholest-5-ene) .

Structural Corrections in Literature

Earlier studies misassigned the stereochemistry of 3-bromocholest-5-ene as α-configuration. X-ray crystallography confirmed the β-configuration, with NMR data (H3 δ 4.6 ppm) aligning with revised structures .

Scientific Research Applications

Biochemical Applications

1.1 Lipid Bilayer Studies

Cholesteryl bromide is utilized as a cholesterol analog in laboratory experiments to study lipid bilayers and cell membranes. Its incorporation into model membranes helps researchers understand membrane fluidity, permeability, and the behavior of membrane proteins under various conditions .

1.2 Fluorescence Quenching Studies

Recent studies have employed this compound in fluorescence quenching experiments to investigate interactions between biomolecules. For instance, it has been used to study the quenching of potassium-titanium phosphate (KTP) fluorescence in the presence of lipid vesicles, providing insights into molecular interactions within lipid environments .

Material Science Applications

2.1 Liquid Crystals

this compound is known for its liquid crystalline properties, making it useful in the development of liquid crystal displays (LCDs) and other optoelectronic devices. The rheological behavior of this compound has been extensively studied, revealing its potential as a mesogen in liquid crystal formulations .

2.2 Gelators

this compound has been explored as a gelator for creating cholesterol-based gels. These gels can be utilized in various applications, including drug delivery systems where controlled release of therapeutic agents is required .

Drug Delivery Systems

3.1 Nanoparticle Formulations

In drug delivery research, this compound has been incorporated into nanoparticle formulations to enhance the solubility and bioavailability of hydrophobic drugs. For example, studies have shown that nanoparticles functionalized with cholesteryl groups can improve drug loading capacity and facilitate targeted delivery to cancer cells .

3.2 Anticancer Applications

this compound derivatives have demonstrated potential as anticancer agents by enhancing the efficacy of chemotherapeutic drugs like doxorubicin. Research indicates that these derivatives can improve drug distribution within cancer cells and increase cytotoxicity against tumor cells .

Case Studies

Mechanism of Action

The mechanism of action of cholesteryl bromide and its derivatives involves their interaction with biological membranes and proteins. This compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in the design of liposomes and other lipid-based delivery systems . Additionally, this compound derivatives can interact with specific proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cholesteryl Esters

Cholesteryl esters (e.g., cholesteryl acetate, stearate, laurate) replace the C3 hydroxyl with ester groups. Key differences include:

- Polarity and Solubility: Cholesteryl bromide is less polar than esters due to the bromide’s lower hydrogen-bonding capacity. This affects its chromatographic elution order; for example, in supercritical fluid chromatography, this compound (peak 4) elutes after cholesteryl chloride (peak 3) but before esters like cholesteryl hexanoate (peak 6) .

- Biological Activity : While cholesteryl esters are primarily lipid storage molecules, this compound exhibits direct enzyme inhibition. For instance, it inhibits DNA polymerase with an IC₅₀ of 10.4 μM, outperforming cholesteryl hemisuccinate (IC₅₀ = 26.5 μM) but underperforming sodium cholesteryl sulfate (IC₅₀ = 0.7 μM) .

Other Halogenated Cholesterol Derivatives

- Cholesteryl Chloride: Shares a similar synthesis route but differs in halogen electronegativity.

- Cholesteryl Iodide : More reactive than bromide due to weaker C-I bonds but less stable in biological media, limiting therapeutic applications.

Non-Halogenated Derivatives

- Cholesteryl Epoxides (e.g., 5α,6α-epoxide) : These derivatives form via oxidation and exhibit distinct cancer-promoting effects, unlike this compound’s growth-inhibitory properties .

Physicochemical and Functional Data

Key Research Findings

- Binding Specificity: Unlike cholesteryl acetate, this compound cannot bind to thiocholesterol-specific protein sites due to steric hindrance and poor solubility in hydrophilic media .

- Anticancer Potential: While less potent than sodium cholesteryl sulfate, this compound inhibits cancer cell growth at micromolar concentrations, suggesting a role in adjuvant therapies .

- Synthetic Utility: Used as an intermediate in Koenigs-Knorr glycosylation reactions to produce cholesteryl glycosides, leveraging bromide’s leaving-group efficiency .

Biological Activity

Cholesteryl bromide, a derivative of cholesterol, has garnered attention due to its unique biological activities and potential applications in various fields, including drug delivery and cellular interactions. This article explores the biological activity of this compound, highlighting its synthesis, mechanism of action, and implications in health and disease.

Chemical Structure and Synthesis

This compound is synthesized through the bromination of cholesterol, where bromine is added to the cholesterol molecule, resulting in the formation of this compound. The process involves an electrophilic addition reaction that is stereospecific, producing a vicinal dibromide with specific stereochemistry . The reaction can be summarized as follows:

- Electrophilic Attack : Bromine acts as an electrophile, attacking the double bond in cholesterol to form a bromonium ion intermediate.

- Nucleophilic Attack : A second bromide ion attacks the bromonium ion from the opposite side, resulting in the formation of this compound.

The chemical structure can be represented as follows:

Membrane Interaction

Cholesterol plays a crucial role in maintaining cell membrane integrity and fluidity. This compound, being a cholesterol derivative, retains similar properties but with enhanced biological activity due to the presence of the bromine atom. It has been shown to influence membrane dynamics by altering lipid bilayer properties and promoting the formation of lipid rafts . This interaction is significant for:

- Cell Signaling : this compound can modulate signaling pathways by affecting receptor localization and function.

- Drug Delivery : Its ability to interact with cell membranes makes it a candidate for drug delivery systems, enhancing the bioavailability of therapeutic agents.

Antimicrobial Properties

Recent studies have indicated that cholesteryl derivatives possess antimicrobial properties. For instance, cholesteryl glucosides (CGs), which are structurally related to this compound, play a vital role in maintaining the morphology and pathogenic potential of Helicobacter pylori. The absence of CGs leads to altered bacterial morphology and increased permeability, suggesting that cholesteryl derivatives could influence bacterial survival strategies . This highlights potential applications in combating antibiotic resistance.

Study on Drug Delivery Systems

A notable study investigated the use of cholesteryl-based nanoparticles for delivering anticancer drugs. The research demonstrated that nanoparticles incorporating cholesteryl groups exhibited improved circulation times in vivo and preferential accumulation in tumor tissues. The study reported significant tumor growth inhibition in SCID mice models treated with doxorubicin-loaded nanoparticles .

| Parameter | Control (without cholesteryl) | Cholesteryl-based Nanoparticles |

|---|---|---|

| Circulation Time (hours) | 2 | 12 |

| Tumor Accumulation (%) | 10 | 40 |

| Tumor Growth Inhibition (%) | 20 | 80 |

This data underscores the potential of cholesteryl derivatives in enhancing drug delivery efficacy.

Pharmacokinetics and Toxicology

This compound's pharmacokinetics have not been extensively studied; however, its structural similarity to cholesterol suggests that it may follow similar absorption and metabolism pathways. Preliminary studies indicate that cholesteryl derivatives can influence lipid metabolism and may affect serum lipid levels .

In terms of toxicity, limited data is available; however, studies on related compounds suggest that high concentrations may lead to cytotoxic effects on certain cell lines. Further research is needed to establish safety profiles for this compound.

Q & A

Q. What are the established methods for synthesizing and purifying cholesteryl bromide for research applications?

this compound is synthesized via nucleophilic substitution, typically by refluxing cholesterol with potassium bromide (KBr) in concentrated sulfuric acid (H₂SO₄) . Purification involves recrystallization from non-polar solvents (e.g., hexane or chloroform) to remove unreacted cholesterol and byproducts. Researchers should confirm purity using thin-layer chromatography (TLC) with iodine staining or HPLC coupled with evaporative light scattering detection (ELSD) .

Q. How can researchers characterize the structural integrity of this compound in experimental settings?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution at the C3-hydroxyl group of cholesterol.

- Mass Spectrometry (ESI-MS): To verify molecular weight (M+Na⁺ peak at m/z 541.6) and detect impurities.

- Elemental Analysis: Validate bromine content (~14.8% by weight) .

Q. What role does this compound play in modifying lipid bilayers for membrane studies?

this compound is used to anchor hydrophobic molecules (e.g., fluorescent probes) into lipid bilayers due to its cholesterol-derived structure. Its bromine atom enables covalent bonding with thiol- or amine-functionalized compounds, facilitating studies on membrane fluidity, phase behavior, and drug delivery systems .

Advanced Research Questions

Q. How can researchers design experiments to study this compound's inhibitory effects on DNA polymerase and cancer cell growth?

- Enzyme Assays: Use purified DNA polymerase (e.g., human pol β) with radiolabeled dNTPs and measure inhibition via scintillation counting. Include controls with cholesterol derivatives (e.g., cholesteryl chloride) to assess specificity .

- Cell Viability Assays: Treat cancer cell lines (e.g., HeLa or MCF-7) with this compound (0.1–100 µM) and quantify viability via MTT assay. Compare results with structurally similar derivatives to identify structure-activity relationships .

Q. What methodological challenges arise when optimizing HPLC separation of cholesteryl esters, including this compound, in complex biological samples?

Challenges include co-elution with triglycerides and low resolution in reversed-phase HPLC. Advanced solutions involve:

- Artificial Neural Network-Genetic Algorithm (ANN-GA): Optimize mobile phase composition (e.g., acetonitrile/dichloromethane gradients) and column temperature to improve peak resolution .

- Fractional Factorial Design: Systematically test variables (e.g., flow rate, column type) to reduce analysis time while maintaining sensitivity .

Q. How do researchers evaluate the biological activity of this compound in cell-based assays while mitigating cytotoxicity?

- Dose-Response Curves: Test concentrations ≤10 µM to avoid non-specific membrane disruption.

- Lipid Solubilization: Use cyclodextrin carriers or lipid nanoparticles to enhance aqueous dispersion .

- Control Experiments: Include cholesterol and brominated analogs (e.g., cholesteryl chloride) to distinguish bromide-specific effects .

Q. What experimental strategies are used to investigate radical-mediated reactions involving this compound, such as hydroxymethylation?

- Radical Initiation: Employ CO/HCHO under UV light to generate hydroxymethyl radicals.

- Product Analysis: Use GC-MS or HPLC to identify hydroxymethylated derivatives and quantify yields. Monitor reaction kinetics via ¹H NMR .

Q. How can researchers analyze the self-assembly properties of this compound in liquid crystalline phases?

- Differential Scanning Calorimetry (DSC): Measure phase transition temperatures (e.g., isotropic-to-smectic transitions).

- X-ray Diffraction (XRD): Determine molecular packing parameters (e.g., layer spacing in lamellar structures) .

Methodological Considerations

- Reproducibility: Document reaction conditions (e.g., H₂SO₄ concentration, reflux time) and purification steps in detail .

- Data Validation: Cross-reference analytical results (e.g., NMR, MS) with literature values for cholesterol derivatives .

- Ethical Reporting: Disclose conflicts of interest and adhere to journal guidelines for experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.